Cross-Coupling Reactivity from C3-Bromine
The C3-bromine atom enables participation in palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura and Buchwald-Hartwig amination, which are inaccessible for the non-halogenated parent scaffold 1-methyl-1H-indazol-5-amine (CAS 50593-24-3) . The target compound provides a reactive handle at the 3-position with a carbon-bromine bond that undergoes oxidative addition to Pd(0) catalysts, enabling C-C and C-N bond formation . This synthetic utility is a class-level distinction: 1-methyl-1H-indazol-5-amine lacks any halogen at the 3-position, precluding this entire reaction manifold without prior halogenation steps .
| Evidence Dimension | C3-position cross-coupling capability |
|---|---|
| Target Compound Data | C3-Br enables Pd-catalyzed Suzuki-Miyaura and Buchwald-Hartwig coupling |
| Comparator Or Baseline | 1-Methyl-1H-indazol-5-amine: No halogen at C3; cross-coupling not possible without prior halogenation |
| Quantified Difference | Qualitative synthetic utility: present vs. absent |
| Conditions | Standard Pd-catalyzed cross-coupling reaction conditions |
Why This Matters
For medicinal chemistry programs requiring C3-aryl or C3-amino diversification of the indazole scaffold, the brominated compound eliminates the need for an additional synthetic step (halogenation), improving synthetic efficiency and reducing overall step count.
